3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring attached to a phenol group through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions. The choice of solvent and temperature can influence the yield and purity of the pyrazole product.
Aminomethylation: The aminomethylation step involves the reaction of the pyrazole derivative with formaldehyde and a primary amine (in this case, propylamine) to introduce the aminomethyl group.
Coupling with Phenol: The final step involves the coupling of the aminomethylated pyrazole with phenol under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving phenolic or pyrazole-containing molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
- 3-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}phenol
- 3-{[(1-butyl-1H-pyrazol-4-yl)amino]methyl}phenol
Uniqueness
3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the presence of the propyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity, solubility, and ability to interact with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-[[(1-propylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-2-6-16-10-12(9-15-16)14-8-11-4-3-5-13(17)7-11/h3-5,7,9-10,14,17H,2,6,8H2,1H3 |
InChI Key |
ZXPFVDCDBCDSTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.